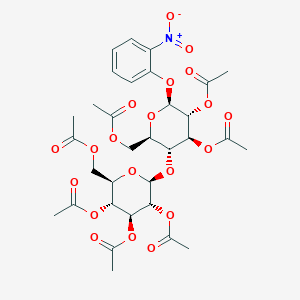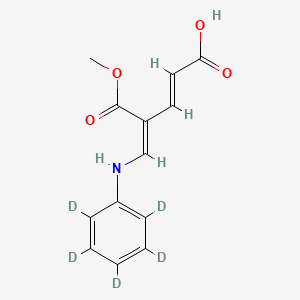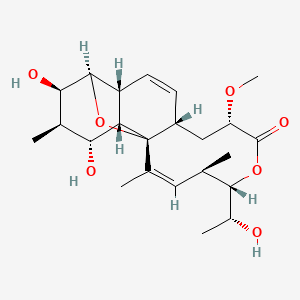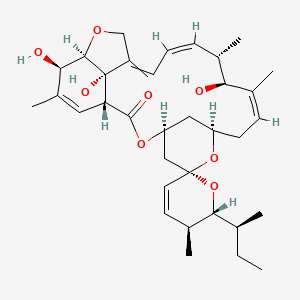
Avermectin B1a aglycone
Overview
Description
Synthesis Analysis
The total synthesis of Avermectin B1a aglycone is a complex process that involves a highly convergent strategy. Key steps include selective ring opening of symmetrical epoxides, coupling reactions to form the aglycone portion, and the introduction of disaccharides through novel coupling methods. Final deacetylation steps yield the natural product, showcasing the synthetic versatility and complexity of creating such a molecule (Ley et al., 1991).
Scientific Research Applications
Avermectin B1a aglycone is an important intermediate in the biosynthesis of avermectins. Studies have isolated furan ring-free aglycones, such as 6,8a-seco-6,8a-deoxy-5-keto avermectin B1a, from the fermentation broth of a blocked mutant of Streptomyces avermitilis, establishing them as intermediates in avermectin biosynthesis (Chen & Inamine, 1989).
Overexpression of the ABC transporter AvtAB in Streptomyces avermitilis, which is homologous to the mammalian multidrug efflux pump, enhances avermectin production, suggesting a role in avermectin export and reduction of feedback inhibition (Qiu et al., 2011).
Avermectin B1a exhibits anthelmintic properties by affecting interneurons and inhibitory motoneurons in nematodes like Ascaris, causing paralysis without hypercontraction or flaccid paralysis (Kass et al., 1980).
Avermectin B1a has been converted into other compounds like milbemycins, indicating its potential for chemical modification and synthesis of new derivatives (Mrozik et al., 1983).
The total synthesis of avermectin B1a has been accomplished, highlighting the potential for laboratory production and modification of this compound for various applications (Ley et al., 1991).
Avermectin B1a has been shown to block postsynaptic potentials at the lobster neuromuscular junction, suggesting a potential role in neuromuscular research and possibly in the development of drugs targeting similar pathways in humans and other animals (Mellin et al., 1983).
Cloning of an avermectin-sensitive glutamate-gated chloride channel from Caenorhabditis elegans points to a molecular basis for avermectin's mechanism of action, which could be useful in developing new antiparasitic agents (Cully et al., 1994).
Safety And Hazards
Avermectin B1a aglycone should be stored at -20°C8. It should be protected from light and stored tightly closed in a freezer8. It should be handled only by personnel trained and familiar with handling of potent active pharmaceutical ingredients9. It is a moderate to severe irritant to the skin and eyes9.
Future Directions
The well-characterized avermectin biosynthetic pathway and availability of S. avermitilis genome information in combination with the recent development of combinatorial biosynthesis should allow us to redesign more potent avermectin analogues and to engineer S. avermitilis as a more efficient host for the production of important commercial analogues4.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the cited sources or consult a specialist in the field.
properties
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,13-15,19-20,22,25-31,35-36,38H,7,12,16-18H2,1-6H3/b9-8-,21-11-,24-10?/t19-,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEUIYGDSWMLCR-AFVSOJIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 156588893 | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,15-Dibromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B1140474.png)
![rac-(4aα)-4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy]-11-formyl-6H-benzofuran[3a,3,2-e,f][2]benzaze](/img/no-structure.png)
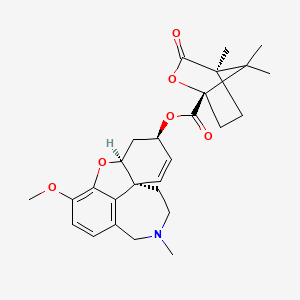
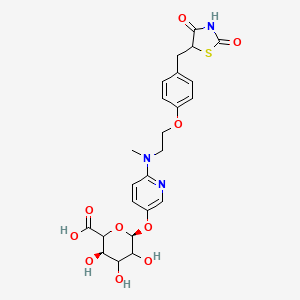

![N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone](/img/structure/B1140486.png)
